Cas no 82419-34-9 (Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate)

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate structure
82419-34-9 structure
Nome del prodotto:Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Numero CAS:82419-34-9
MF:C15H13F2NO4
MW:309.26483130455
MDL:MFCD00498285
CID:3042840
PubChem ID:3751628

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Impurity 10
    • Oprea1_715857
    • Oprea1_118641
    • TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • HMS1787N20
    • BCP29429
    • BCP13425
    • AK600770
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazin-6-carboxylate
    • Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ACI)
    • Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • MFCD09030626
    • ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • AC-32048
    • CS-0160455
    • ethyl (S)-(-)-9,10-Difluoro-3-Methyl-7-Oxo-2,3-Dihydro-7H-Pyrido[1,2,3-de]-[1,4]Benzoxazine-6-Carboxylate
    • AG-690/33089048
    • 82419-34-9
    • AKOS001036892
    • SCHEMBL5541223
    • Ethyl (S)-9,10-Difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • AKOS016874624
    • Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Acid Ester;Levofloxacin cyclized ester; (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester
    • ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine6-carboxylate
    • C15H13F2NO4
    • Z56755752
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [1,4]benzoxazine-6-carboxylate
    • (-)-ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido-[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • ETHYL 9,10-DIFLUORO-2,3-DIHYDRO-3-METHYL-7-OXO-7H-PYRIDO[1,2,3-DE]-1,4-BENZOXAZINE-6-CARBOXYLATE
    • C76637
    • SY104791
    • DTXSID901116564
    • BS-18166
    • NS00007605
    • MDL: MFCD00498285
    • Inchi: 1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3
    • Chiave InChI: TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(=O)C2C3=C(C(=C(C=2)F)F)OCC(N3C=1)C)OCC

Proprietà calcolate

  • Massa esatta: 309.08126422g/mol
  • Massa monoisotopica: 309.08126422g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 55.8

Proprietà sperimentali

  • Densità: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 261 ºC (ethanol )
  • Solubilità: Molto leggermente solubile (0,17 g/l) (25°C),

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Informazioni sulla sicurezza

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231095-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
¥1489.00 2024-04-28
Chemenu
CM225206-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
$107 2022-12-27
abcr
AB528745-250 mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate; .
82419-34-9
250MG
€201.60 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-100mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
558CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTX987-1g
ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate
82419-34-9 95%
1g
¥930.0 2024-04-17
eNovation Chemicals LLC
D755571-100mg
ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
82419-34-9 97%
100mg
$115 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-100mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
¥105.0 2023-09-08
Alichem
A189008330-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
$350.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-250mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
¥240.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E891339-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
961.20 2021-05-17

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
A process for preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylates and intermediates thereof as drugs and drug intermediates
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Riferimento
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Ethanol
2.1 -
Riferimento
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sulfuric acid
Riferimento
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Metodo di produzione 10

Condizioni di reazione
Riferimento
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Riferimento
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Metodo di produzione 12

Condizioni di reazione
Riferimento
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

Metodo di produzione 13

Condizioni di reazione
Riferimento
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Preparation of 1,8-bridged quinolonecarboxylate bactericides
, Federal Republic of Germany, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic anhydride ,  Sulfuric acid
Riferimento
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
Anti-acid-fast bacteria agents
, Japan, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Riferimento
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

Metodo di produzione 21

Condizioni di reazione
Riferimento
Anti-acid-fast bacteria agents
, Japan, , ,

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Raw materials

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Preparation Products

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd